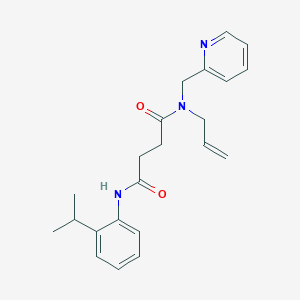![molecular formula C23H28N4O3 B4071666 1-(3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4071666.png)
1-(3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Vue d'ensemble
Description
1-(3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound with the molecular formula C26H28N4O3. It is commonly referred to as MPP, and it has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of MPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. Additionally, MPP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MPP has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its therapeutic effects. Additionally, MPP has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPP in lab experiments is its well-characterized pharmacological profile. Additionally, MPP has been shown to have a relatively low toxicity profile in animal models. However, one limitation of using MPP in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on MPP. One area of interest is the development of more efficient synthesis methods for MPP, which may increase its availability for research purposes. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential therapeutic applications. Finally, more studies are needed to investigate the long-term effects of MPP on the brain and other physiological systems.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential applications in the field of medicine. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in animal models. Additionally, MPP has been investigated for its potential to treat Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-18-6-5-7-19(16-18)23(28)26-14-12-24(13-15-26)20-8-9-21(27(29)30)22(17-20)25-10-3-2-4-11-25/h5-9,16-17H,2-4,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCJGCQTTVGHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-({[7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4071588.png)
![methyl 3-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4071591.png)
![N-{1-[4-ethyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4071601.png)
![6-amino-8-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4071605.png)
![[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetic acid](/img/structure/B4071609.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B4071613.png)
![2-amino-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071619.png)
![N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4071627.png)
![methyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4071633.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4071641.png)

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4071660.png)
![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4071668.png)